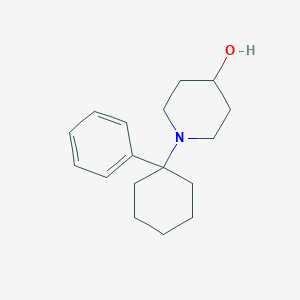

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine

Beschreibung

Classification as an Arylcyclohexylamine in Chemical and Neuropharmacological Research

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP) is structurally categorized as an arylcyclohexylamine. caymanchem.comglpbio.combertin-bioreagent.com This class of compounds is characterized by a cyclohexylamine (B46788) structure with an attached aryl group. wikipedia.org The aryl group is positioned geminal to the amine, and in the case of PCHP, the aryl moiety is a phenyl ring. wikipedia.org The amine in arylcyclohexylamines is typically a secondary or tertiary amine, with PCHP featuring a piperidine (B6355638) ring. wikipedia.org

The arylcyclohexylamine class gained prominence with the discovery of phencyclidine (PCP) and its anesthetic properties in the 1950s. wikipedia.org These compounds, including PCHP, are known for their interactions with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the brain. wikipedia.orgnih.gov The antagonistic activity of arylcyclohexylamines at the NMDA receptor leads to their characteristic dissociative effects. nih.gov Research into this class has expanded beyond anesthetics to investigate their potential as stimulants, analgesics, and neuroprotective agents. wikipedia.org

Significance as a Primary Monohydroxylated Metabolite of Phencyclidine (PCP)

PCHP is recognized as a primary, monohydroxylated metabolite of phencyclidine (PCP). caymanchem.comglpbio.combertin-bioreagent.comwikipedia.org Following administration, PCP undergoes extensive metabolism in the liver, primarily through oxidative hydroxylation. wikipedia.org This process results in the formation of several metabolites, including PCHP. wikipedia.orgnih.gov

The detection of PCHP in biological samples such as urine, hair, saliva, and sweat serves as a reliable indicator of PCP use. wikipedia.org Studies have shown that PCHP can be detected in hair samples, making it a valuable biomarker for confirming PCP exposure over a longer period. glpbio.comnih.gov

While PCHP is a metabolite, it is not without its own biological activity. Research in animal models has demonstrated that PCHP can produce effects similar to PCP. For instance, in rats, PCHP has been shown to elicit discriminative stimuli comparable to PCP, albeit with approximately one-third the potency. caymanchem.combertin-bioreagent.com Similarly, studies in mice have shown that PCP's discriminative properties can partially generalize to PCHP. nih.gov However, the doses of PCHP required to produce these effects suggest that it is less potent than the parent compound, and it is unlikely that the metabolite itself is the primary mediator of PCP's discriminative effects in mice. nih.gov

The metabolic pathway from PCP to PCHP involves the hydroxylation of the piperidine ring. nih.gov This alteration in chemical structure, specifically the addition of a hydroxyl group, decreases the lipophilicity of the compound compared to PCP. nih.gov This change in physical properties influences its distribution and incorporation into tissues like hair. nih.gov

Role as a Structural Template in Neuropharmacological Investigations

The arylcyclohexylamine scaffold, exemplified by PCHP, serves as a valuable structural template in neuropharmacological research. The core structure allows for systematic modifications to explore structure-activity relationships (SAR) and develop new compounds with tailored pharmacological profiles. nih.gov

The primary target for many arylcyclohexylamines is the NMDA receptor, a complex ion channel involved in synaptic plasticity, learning, and memory. nih.govnih.gov These compounds, including PCHP, act as non-competitive antagonists, binding to a site within the ion channel pore, often referred to as the PCP binding site. wikipedia.orgnih.gov By modifying the arylcyclohexylamine structure, researchers can alter the compound's affinity and binding kinetics at the NMDA receptor, potentially leading to drugs with different therapeutic effects and side-effect profiles. cshl.edu

The NMDA receptor itself exists in various subtypes, composed of different subunits (e.g., GluN1, GluN2A-D), which confer distinct pharmacological properties. nih.govelifesciences.org The heterogeneity of NMDA receptors across different brain regions presents an opportunity to develop subtype-selective drugs. nih.gov The arylcyclohexylamine framework provides a basis for designing ligands that may preferentially interact with specific NMDA receptor subtypes, offering the potential for more targeted therapeutic interventions for a range of neurological and psychiatric disorders. nih.govcshl.edu

Compound Information Table

| Compound Name | Abbreviation |

| This compound | PCHP |

| Phencyclidine | PCP |

| 1-phenylcyclohexene | PC |

| cis-1-(1-phenyl-4-hydroxycyclohexyl)piperidine | c-PPC |

| trans-1-(1-phenyl-4-hydroxycyclohexyl)piperidine | t-PPC |

| trans-1-phenyl-1-(4'-hydroxypiperidino)-4-cyclohexanol | t-PCPdiol |

| 1-phenylcyclohexan-1-amine | PCA |

| 4-(1-phenyl-cyclohexyl)-morpholine | PCMo |

| Ketamine | |

| Memantine | |

| Dizocilpine | MK-801 |

Research Findings on PCHP and Related Compounds

PCP and Metabolite Concentrations in Rat Hair and Plasma

| Compound | Plasma AUC (µg·min/mL) | Hair Concentration (ng/mg) | Incorporation Rate ([Hair Concentration]/[AUC]) |

| PCP | 2.03 | 7.51 | 2.29 |

| PCHP | 0.11 | 1.22 | 0.79 |

| t-PPC | 0.065 | 0.10 | 0.36 |

| t-PCPdiol | 0.60 | 0.05 | 0.32 |

Data from a study on the incorporation of PCP and its hydroxylated metabolites into rat hair. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-phenylcyclohexyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c19-16-9-13-18(14-10-16)17(11-5-2-6-12-17)15-7-3-1-4-8-15/h1,3-4,7-8,16,19H,2,5-6,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUMSLWGPLFKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208979 | |

| Record name | 4-Hydroxyphencyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60232-85-1 | |

| Record name | 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60232-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060232851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60232-85-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphencyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY PHENCYCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE1041687F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Approaches and Precursor Chemistry

General Synthetic Routes for Arylcyclohexylamine Derivatives

The foundational method for synthesizing many arylcyclohexylamine derivatives, including the parent compound phencyclidine (PCP), involves the reaction of a nitrile precursor with a Grignard reagent. google.comcymitquimica.com This key reaction forms the carbon-carbon bond between the cyclohexyl ring and the phenyl group.

A common precursor for the synthesis of PCP and its analogs is 1-piperidinocyclohexanecarbonitrile. google.comcymitquimica.com This intermediate is typically prepared through a Strecker-type reaction involving cyclohexanone, piperidine (B6355638), and a cyanide salt, such as potassium cyanide. prepchem.com The resulting α-aminonitrile then serves as the substrate for the Grignard reaction.

In the case of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine, a hydroxylated analog of this precursor is required. The synthesis commences with the reaction of phenylmagnesium bromide, a Grignard reagent, with 1-(1-cyanocyclohexyl)-4-hydroxypiperidine. caymanchem.com The reaction mixture is typically stirred for an extended period, for instance, 17 hours, to ensure the completion of the reaction. caymanchem.com Following the reaction, a workup procedure involving the addition of a saturated ammonium chloride solution is employed to quench the reaction and facilitate the extraction of the desired product with an organic solvent like diethyl ether. caymanchem.com

General Reaction Scheme:

For the preparation of various arylcyclohexylamine analogs, a "modified Geneste route" has been reported. cymitquimica.com This synthetic strategy is particularly useful for producing primary amine intermediates which can then be further elaborated. While the specific step-by-step mechanism of the Geneste route as applied to hydroxylated piperidine analogs is not extensively detailed in readily available literature, it is recognized as a viable method for the synthesis of PCP and its pyrrolidine (B122466) (PCPy) analogs. cymitquimica.com This suggests its potential applicability in forming the core structure of this compound.

In a research setting, the final product, which is often a free base, is typically converted to its hydrochloride salt. This is done to improve its stability, solubility, and ease of handling. A common method involves dissolving the free base in a suitable organic solvent, such as diethyl ether, and then adding a solution of hydrochloric acid in the same or a compatible solvent. google.com The hydrochloride salt then precipitates out of the solution and can be collected by filtration. The resulting solid is often triturated with a non-polar solvent like hexanes to remove any remaining impurities before being dried under a vacuum. google.com

Interactive Data Table: Synthetic Steps and Reagents

| Step | Reactants | Reagents | Product |

| Precursor Synthesis | Cyclohexanone, 4-Hydroxypiperidine (B117109) | Cyanide Source (e.g., KCN) | 1-(1-Cyanocyclohexyl)-4-hydroxypiperidine |

| Aryl Group Addition | 1-(1-Cyanocyclohexyl)-4-hydroxypiperidine | Phenylmagnesium Bromide | This compound (free base) |

| Salt Formation | This compound (free base) | Hydrochloric Acid (in ether) | This compound Hydrochloride |

Precursor Compounds and Reaction Intermediates in Related Arylcyclohexylamine Syntheses

The synthesis of arylcyclohexylamines relies on a series of key precursor compounds and the formation of specific reaction intermediates. As highlighted previously, 1-piperidinocyclohexanecarbonitrile is a crucial precursor in the synthesis of PCP. google.comcymitquimica.com This compound is a crystalline solid with a melting point of 66-68°C. prepchem.com

For the synthesis of this compound, the direct precursor is 1-(1-cyanocyclohexyl)-4-hydroxypiperidine . caymanchem.com This molecule incorporates the hydroxyl group on the piperidine ring prior to the addition of the phenyl group. The synthesis of this hydroxylated precursor is a critical step that dictates the final structure of the molecule.

During the Grignard reaction, an intermediate iminium salt is transiently formed. The nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by the elimination of the cyanide group, leads to the formation of this intermediate, which is then hydrolyzed during the workup to yield the final tertiary amine.

Interactive Data Table: Key Precursors and Intermediates

| Compound Name | Role in Synthesis | Key Structural Features |

| Cyclohexanone | Starting material | Six-membered cyclic ketone |

| 4-Hydroxypiperidine | Starting material | Piperidine ring with a hydroxyl group at the 4-position |

| 1-(1-Cyanocyclohexyl)-4-hydroxypiperidine | Key Precursor | Combines the cyclohexyl and hydroxylated piperidine rings with a nitrile group |

| Phenylmagnesium Bromide | Grignard Reagent | Provides the phenyl group |

| This compound | Final Product | Arylcyclohexylamine with a hydroxylated piperidine moiety |

Biotransformation and Metabolic Pathways

Characterization as a Major Metabolite of Phencyclidine (PCP)

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP) is recognized as a primary, monohydroxylated metabolite of phencyclidine (PCP). wikipedia.orgcaymanchem.comglpbio.com Its formation is a result of the hydroxylation of PCP on the piperidine (B6355638) ring. nih.gov As a significant product of PCP's biotransformation, PCHP can be identified in various biological samples from PCP users, including hair, urine, stool, sweat, and saliva. wikipedia.org Studies in rats have shown that after PCP administration, PCHP is one of the major hydroxylated metabolites detected in both plasma and hair. nih.gov

The following table summarizes the detection of PCHP in various biological matrices, confirming its status as a major metabolite.

| Biological Matrix | Detected Compound | Study Subject | Citation |

| Hair | PCHP | Human, Rat | wikipedia.orgnih.gov |

| Urine | PCHP | Human | wikipedia.org |

| Stool | PCHP | Human | wikipedia.org |

| Sweat | PCHP | Human | wikipedia.org |

| Saliva | PCHP | Human | wikipedia.org |

| Plasma | PCHP | Rat | nih.gov |

In Vitro and In Vivo Metabolic Conversion in Experimental Systems

The metabolic conversion of PCP to PCHP has been demonstrated in both living organisms (in vivo) and controlled laboratory settings (in vitro). nih.govnih.gov In vivo studies involving rats administered with PCP have successfully identified and quantified PCHP in plasma and hair samples. nih.gov In vitro investigations have utilized preparations of liver and placenta microsomes to analyze their capacity for hydroxylating PCP into its various metabolites, including PCHP. nih.gov These experimental systems have been crucial in elucidating the specific pathways and enzymatic activities responsible for the biotransformation of PCP. nih.gov

The table below details the key enzymes and their roles in the formation of PCHP based on in vitro studies.

| Enzyme System/Isoform | Experimental System | Role in PCHP Formation | Findings | Citation |

| Cytochrome P-450 | Rat Liver 9000g Supernatant | Metabolism of PCP | Inhibition by CO, SKF-525A, or deletion of NADPH implied P-450 involvement. | nih.gov |

| CYP3A | Human Liver Microsomes | Major role in PCP biotransformation | Troleandomycin (a CYP3A inhibitor) completely inhibited PCHP formation. | nih.gov |

| CYP1A | Human Liver Microsomes | Contributes to PCP metabolism | PCHP formation correlated with CYP1A activity. | nih.gov |

Identification of Related Metabolites

In addition to PCHP, the metabolism of PCP yields several other hydroxylated metabolites. nih.govnih.gov The primary metabolic process involves the hydroxylation of the alicyclic rings (cyclohexyl and piperidine) at various carbon atoms. nih.govdroracle.ai

4-Phenyl-4-piperidinocyclohexanol (PPC) is another major monohydroxylated metabolite of PCP, formed by hydroxylation on the cyclohexane ring. nih.govwikipedia.org It exists as cis and trans isomers (c-PPC and t-PPC). nih.gov Like PCHP, PPC has been identified in the hair of PCP users and has been studied in animal models. nih.govwikipedia.org In vitro studies with human liver microsomes have shown that the formation rates of both c-PPC and t-PPC significantly correlate with CYP3A activity. nih.gov In studies with rats, trans-4-phenyl-4-piperidinocyclohexanol (t-PPC) was detected in plasma and hair following PCP administration. nih.gov While PPC is a significant metabolite, research suggests that hydroxylation on the cyclohexane ring (forming PPC) may decrease the incorporation of the metabolite into hair more than hydroxylation on the piperidine ring (forming PCHP). nih.gov

Further metabolism of the monohydroxylated metabolites can lead to the formation of dihydroxy derivatives. nih.govdroracle.ai One such metabolite is 1-(1-Phenyl-4-hydroxycyclohexyl)-4-hydroxypiperidine, also referred to as PCHPC or trans-1-phenyl-1-(4'-hydroxypiperidino)-4-cyclohexanol (t-PCPdiol). nih.gov This compound is a product of the hydroxylation of both the cyclohexyl and piperidine rings. nih.gov It has been identified as one of the three major hydroxylated metabolites of PCP in studies with rats, being detected in plasma and hair samples. nih.gov

The biotransformation of PCP is not limited to simple hydroxylation. More complex pathways, including the oxidative scission of the piperidine ring, also occur. nih.govnih.gov Hydroxylation of PCP at the carbon-2 position of the piperidine ring results in an unstable carbinolamine, which can lead to the formation of several polar, open-ring compounds. nih.gov Gas chromatographic analysis of metabolites from in vitro studies with rat liver fractions identified N-(5-hydroxypentyl)-1-phenylcyclohexylamine and 5-(1-phenylcyclohexylamino)-valeric acid, which are products of this ring-opening pathway. nih.gov Additionally, other hydroxylated metabolites such as 1-(1-phenyl-3-hydroxycyclohexyl)piperidine have been identified, indicating that hydroxylation can occur at multiple positions on the cyclohexyl ring. nih.gov

The biotransformation of phencyclidine is a critical process that leads to the formation of various metabolites, including this compound. This metabolic conversion is predominantly a detoxification pathway, rendering the parent compound more water-soluble and facilitating its excretion from the body. The primary mechanism in the initial phase of PCP metabolism is oxidation, which introduces or exposes functional groups on the molecule, preparing it for subsequent reactions.

Enzymatic Systems Involved in Metabolism

The metabolic conversion of PCP is principally catalyzed by the cytochrome P450 (CYP) monooxygenase system, a superfamily of heme-containing enzymes located primarily in the endoplasmic reticulum of hepatocytes nih.gov. This system is responsible for the Phase I metabolism of a vast array of xenobiotics. The hydroxylation of PCP at various positions on its cyclohexyl or piperidine rings is a key initial step, leading to the formation of monohydroxylated metabolites like PCHP nih.govwikipedia.org.

Cytochrome P450 (CYP) Isoenzyme Contributions

Several specific CYP isoenzymes have been identified as contributors to the metabolism of PCP. Research using human liver microsomes and recombinant P450 enzymes has elucidated the roles of different isoforms in the oxidative pathways.

Notably, studies have shown that CYP2B6 and CYP2C19 are exclusively capable of hydroxylating the secondary carbons on the cyclohexane ring of PCP nih.gov. The formation of PCHP has been shown to correlate significantly with the activity of CYP3A and, to a lesser extent, CYP1A in human liver microsomes nih.gov. Inhibition of CYP3A with agents like troleandomycin results in a dose-dependent, and ultimately complete, inhibition of PCHP formation nih.gov. While CYP2D6 and CYP3A4 are also involved in PCP metabolism, they primarily catalyze the formation of the PCP iminium ion, a different metabolic route nih.gov. The involvement of multiple CYP isoforms highlights the complex nature of PCP biotransformation.

Below is a summary of the contributions of various CYP isoenzymes to the metabolism of Phencyclidine.

| CYP Isoenzyme | Role in PCP Metabolism | Reference |

| CYP2B6 | Hydroxylation of the cyclohexane ring. | nih.gov |

| CYP2C19 | Hydroxylation of the cyclohexane ring. | nih.gov |

| CYP3A4 | Plays a major role in overall PCP biotransformation; its inhibition blocks PCHP formation. Also involved in iminium ion formation. | nih.govnih.gov |

| CYP1A | PCHP formation shows a correlation with its activity. | nih.gov |

| CYP2D6 | Primarily involved in the formation of the PCP iminium ion. | nih.gov |

Glucuronidation as a Subsequent Metabolic Phase

Following the initial Phase I hydroxylation that produces PCHP, the metabolite typically undergoes a Phase II metabolic reaction known as glucuronidation wikipedia.orgnih.gov. This process involves the conjugation of the hydroxyl group of PCHP with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) nih.govnih.gov. The resulting glucuronide conjugate is significantly more polar and water-soluble than PCHP, which greatly facilitates its elimination from the body via urine or bile nih.gov. This conjugation is a crucial step in the detoxification and clearance of PCP metabolites wikipedia.org. While this pathway is established for hydroxylated PCP metabolites in general, the specific UGT isoforms responsible for PCHP glucuronidation have not been fully characterized.

Comparative Metabolism Across Animal Species

Significant variations in the metabolism of PCP, including the formation of PCHP, have been observed across different animal species. An in-vitro study utilizing liver preparations from cats, monkeys, rabbits, and rats demonstrated that while PCHP was formed in all tested species, the metabolic rate varied substantially nih.govkisti.re.kr.

Liver preparations from rats and rabbits were found to be considerably more active in metabolizing PCP compared to those from cats or monkeys nih.govkisti.re.kr. This suggests that the enzymatic capacity for PCP hydroxylation differs markedly among these species. Such differences are crucial for interpreting toxicological and pharmacological data from animal models and extrapolating them to humans.

The table below presents data from the comparative in-vitro study, showing the amount of PCP metabolized and the percentage of metabolites formed in liver preparations from different species after a 60-minute incubation.

| Species | Total PCP Metabolized (nmol/mg protein) | % as 4-Phenyl-4-piperidinocyclohexanol | % as this compound (PCHP) | % as Other Metabolites |

| Rat | 10.3 | 43 | 29 | 28 |

| Rabbit | 11.2 | 48 | 21 | 31 |

| Monkey | 1.8 | 61 | 22 | 17 |

| Cat | 1.2 | 25 | 42 | 33 |

Data adapted from Kammerer et al., Xenobiotica, 1984. nih.gov

Quantitative and Time-Dependent Aspects of Metabolite Formation

The formation of PCHP and other metabolites is subject to quantitative and time-dependent factors, including the duration and level of exposure to the parent compound. Studies in rats have shown that chronic administration of PCP leads to significant alterations in its own metabolism over time.

In one study, continuous infusion of PCP in rats for up to 20 days resulted in a time-dependent decrease in the formation of mono- and dihydroxylated metabolites, including PCHP nih.gov. The rate of metabolite formation was significantly reduced after 3 and 10 days of dosing but returned to near-control levels by day 20, suggesting a complex process of enzyme inactivation and recovery nih.gov.

Furthermore, research has identified a notable sexual dimorphism in PCP metabolism in rats. Liver microsomes from male rats demonstrated significantly higher formation rates for five major PCP metabolites compared to females doi.org. This metabolic difference leads to a more than 45% lower systemic clearance and a significantly longer elimination half-life in female rats, indicating that quantitative aspects of metabolite formation can be influenced by sex doi.org.

The table below summarizes the time-dependent effects of chronic PCP administration (18 mg/kg/day) on the in-vitro formation of a key hydroxylated metabolite in rat liver microsomes.

| Dosing Duration | % Change in Metabolite Formation vs. Control |

| 1 Day | Significant Reduction |

| 2 Days | Significant Reduction |

| 3 Days | Significant Reduction |

| 4 Days | Significant Reduction |

| 10 Days | Significant Reduction |

| 20 Days | Return to Near-Control Levels |

Data derived from findings by Laurenzana et al., J Pharmacol Exp Ther, 1993. nih.gov

Receptor Interactions and Pharmacological Mechanisms in Research

Primary Mechanism of Action: N-methyl-D-aspartate (NMDA) Receptor Antagonism

The principal mechanism of action for 1-(1-phenylcyclohexyl)-4-hydroxypiperidine is its function as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. This is a characteristic shared by the broader class of arylcyclohexylamines, which are known to produce dissociative anesthetic effects through this pathway wikipedia.orgmdpi.comresearchgate.net. PCHP, being a primary metabolite of PCP, retains this core pharmacological activity caymanchem.com.

Research indicates that the hydroxylation of the piperidine (B6355638) ring in the PCP molecule to form PCHP generally leads to a decrease in binding affinity for the PCP site within the NMDA receptor's ion channel. One study on hydroxylated derivatives of PCP found that such modifications typically reduce the activity in inhibiting [3H]PCP binding by a factor of 10 to 80 nih.gov.

| Compound | Relative Potency to PCP | Reported NMDA Receptor Ki Value (nM) |

|---|---|---|

| This compound (PCHP) | Approximately 1/3 | Not explicitly reported |

| Phencyclidine (PCP) | 1 (Reference) | 59 |

As a non-competitive antagonist, PCHP blocks the ion channel of the NMDA receptor, thereby inhibiting the flow of ions and modulating excitatory neurotransmission wikipedia.orgwikipedia.org. This blockade prevents the binding of the primary excitatory neurotransmitter, glutamate (B1630785), from effectively activating the receptor, which is a crucial process for synaptic plasticity and neuronal communication mdpi.comresearchgate.net. The functional consequence of this receptor blockade is a reduction in excitatory signaling, which underlies the dissociative and anesthetic effects observed with arylcyclohexylamines wikipedia.org.

The NMDA receptor is a complex assembly of different subunits, and this subunit variation leads to receptor heterogeneity throughout the brain. Research has shown that various NMDA receptor channel blockers exhibit different binding affinities in different brain regions, which is an indication of this heterogeneity nih.gov. For instance, studies using [3H]MK-801, a potent NMDA receptor antagonist, have revealed different binding affinities in the cortex, cerebellum, and striatum, suggesting the presence of distinct NMDA receptor populations in these areas nih.gov. While direct studies on PCHP's interaction with specific NMDA receptor subtypes are limited, the established principle of regional differences in antagonist binding for compounds like PCP suggests that PCHP's effects could also be regionally specific, depending on the predominant NMDA receptor subtypes present.

Interaction with Other Neurotransmitter Systems (as observed for related arylcyclohexylamines)

Beyond its primary action at the NMDA receptor, the broader class of arylcyclohexylamines is known to interact with other neurotransmitter systems, which can contribute to their complex pharmacological profiles wikipedia.org.

Arylcyclohexylamines can modulate the dopaminergic system, often through the inhibition of dopamine reuptake or direct interaction with dopamine receptors wikipedia.org. For example, PCP has been shown to inhibit dopamine reuptake and also acts as a potent partial agonist at the dopamine D2High receptor wikipedia.orgnih.gov. While PCP itself has a low affinity for the dopamine transporter (DAT), its inhibition of monoamine reuptake may be mediated through allosteric sites wikipedia.org. One study reported a Ki of 2.7 nM for PCP at the D2High receptor nih.gov. The specific interactions of PCHP with dopaminergic receptors and transporters have not been extensively detailed in the available research.

| Compound | Receptor/Transporter | Reported Ki Value (nM) |

|---|---|---|

| Phencyclidine (PCP) | Dopamine D2High Receptor | 2.7 |

| This compound (PCHP) | Dopamine Receptors/Transporter | Not explicitly reported |

Some arylcyclohexylamines also exhibit activity at opioid receptors, particularly the μ-opioid receptor wikipedia.org. Research into hydroxylated derivatives of PCP has indicated that hydroxylation of the piperidine ring does not lead to a significant variation in affinity for the morphine receptor nih.gov. This suggests that PCHP may retain some affinity for opioid receptors, similar to its parent compound. While PCP itself has a very low affinity for opioid receptors (Ki >10,000 nM), other arylcyclohexylamines have been developed that are potent μ-opioid agonists wikipedia.orgwikipedia.org. The specific binding affinity and functional activity (i.e., agonist or antagonist properties) of PCHP at the μ-opioid receptor require further investigation to be fully characterized.

Influence on Serotonergic and Noradrenergic Pathways

The influence of this compound (PCHP) on the serotonergic and noradrenergic systems is primarily understood through the actions of its parent compound, phencyclidine (PCP). Research indicates that PCP has significant effects on both of these neurotransmitter systems.

Studies have shown that PCP can inhibit the reuptake and facilitate the release of serotonin (5-HT) nih.gov. Specifically, electrophysiological research suggests that PCP acts on presynaptic sites on spinal serotonergic neurons, leading to an enhanced release of 5-HT . This action is supported by findings that the effects of PCP on the monosynaptic reflex were counteracted by serotonin receptor antagonists . Furthermore, PCP is known to be an inhibitor of the serotonin transporter (SERT), which would lead to increased serotonergic activity umich.edunih.gov. Repeated administration of PCP in animal models has been shown to increase the affinity of 5-HT transporters, suggesting a compensatory response to chronic inhibition of serotonin uptake umich.edunih.gov.

Regarding the noradrenergic system, PCP has been demonstrated to facilitate the release of norepinephrine nih.gov. In studies with pithed rats, PCP was found to enhance the release of norepinephrine from sympathetic nerve endings, an effect that was not attributed to the inhibition of norepinephrine uptake wikipedia.org. This suggests a presynaptic mechanism of action. However, other research indicates that the depression of the monosynaptic reflex by PCP was unaffected by noradrenergic antagonists, pointing to a more dominant role of the serotonergic system in this particular action . It is important to note that while PCP has these effects, its binding affinity for the norepinephrine transporter (NET) is low wikipedia.org.

As PCHP is a primary metabolite of PCP, it is plausible that it shares some of these serotonergic and noradrenergic activities, although likely with a reduced potency. Generally, the metabolic process of hydroxylation, which converts PCP to PCHP, tends to decrease the pharmacological activity of the parent compound nih.gov.

Comparative Analysis of Receptor Affinities and Potencies with Parent Compounds and Other Analogs

The receptor binding profile of this compound (PCHP) and its potency are best understood in comparison to its parent compound, phencyclidine (PCP), and other related arylcyclohexylamine analogs. The primary pharmacological action of PCP is as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, binding to a site within the receptor's ion channel wikipedia.org.

In general, the hydroxylation of PCP to form metabolites like PCHP leads to a decrease in pharmacological activity nih.gov. Research has shown that PCHP exhibits approximately one-third the potency of PCP in producing PCP-like discriminative stimuli in rats caymanchem.com. This reduction in potency is consistent with findings that the hydroxylation of PCP generally diminishes its activity nih.gov.

A comparative analysis of the receptor affinities of PCP and its analogs reveals significant variations in their binding profiles. For instance, PCP itself has a high affinity for the NMDA receptor, with reported Ki values ranging from 59 nM to 250 nM wikipedia.orgwikipedia.org. It also binds to the σ₂ receptor with a Ki of 136 nM and the serotonin transporter (SERT) with a Ki of 2,234 nM wikipedia.org. In contrast, its affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) is low (Ki >10,000 nM) wikipedia.org.

Other analogs of PCP show different affinity profiles. For example, 3-MeO-PCP displays a higher affinity for the NMDA receptor (Ki = 20 nM) and the serotonin transporter (SERT) (Ki = 216 nM) compared to PCP who.int. Another analog, 3-HO-PCP, demonstrates a significantly higher affinity for the NMDA receptor (Ki = 30 nM) and also possesses a high affinity for the μ-opioid receptor (Ki = 39-60 nM), a characteristic not prominent in PCP wikipedia.org.

Interactive Data Table: NMDA Receptor Binding Affinities and Potencies

| Compound | Ki (nM) for NMDA Receptor | IC₅₀ (µM) for NMDA Receptor |

| Phencyclidine (PCP) | 59 - 250 wikipedia.orgwikipedia.org | 2.02 who.int |

| 3-MeO-PCP | 20 who.int | 1.51 who.int |

| 3-HO-PCP | 30 wikipedia.org | Not Reported |

| Ketamine | 659 who.int | Not Reported |

Interactive Data Table: Serotonin Transporter (SERT) Binding Affinities

| Compound | Ki (nM) for SERT |

| Phencyclidine (PCP) | 2,234 wikipedia.org |

| 3-MeO-PCP | 216 who.int |

Structure Activity Relationships Sar in Arylcyclohexylamines

Impact of Piperidine (B6355638) Ring Substitutions on Pharmacological Activity

The piperidine ring, a common amine moiety in many potent arylcyclohexylamines like phencyclidine (PCP), is a critical component for pharmacological activity. Modifications to this ring, such as replacing it with other cyclic amines like pyrrolidine (B122466) or morpholine, have been shown to decrease the potency of the compound nih.gov. The introduction of methyl groups onto the piperidine ring can also reduce potency, although it may not affect efficacy nih.gov. These findings underscore the specific steric and electronic requirements of the receptor binding site for the amine portion of the molecule.

The introduction of a hydroxyl (-OH) group, a polar moiety, significantly alters the pharmacological profile of arylcyclohexylamines. The compound 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP) is a primary, monohydroxylated metabolite of phencyclidine (PCP) nih.govwikipedia.org. General studies on arylcyclohexylamines have established that the substitution of hydroxyl groups on the piperidine or cyclohexyl rings leads to a decrease in both potency and efficacy nih.gov.

Specifically, PCHP is reported to have approximately one-third the potency of PCP in producing PCP-like discriminative stimuli in rats. The addition of the hydroxyl group increases the polarity of the molecule, which can decrease its lipophilicity. This change is thought to suppress the incorporation of the metabolite from the blood into tissues like hair, and it likely alters its ability to cross the blood-brain barrier and interact with the NMDA receptor nih.gov.

| Compound | Substitution | Relative Potency (vs. PCP) |

|---|---|---|

| Phencyclidine (PCP) | None | 1 |

| This compound (PCHP) | 4-hydroxyl on piperidine ring | ~0.33 |

The 4-position of the piperidine ring is a key site for metabolic oxidation and a strategic point for chemical modification that can modulate receptor affinity umich.edu. The fact that PCHP is a major metabolite of PCP highlights that this position is accessible to metabolic enzymes, specifically cytochrome P450 umich.edudroracle.ai. The presence of a substituent at this position, as seen with the hydroxyl group in PCHP, directly impacts the molecule's potency. This suggests that the 4-position is involved in the molecule's orientation and interaction within the binding site of the NMDA receptor. Modifications at this site can alter the binding affinity by introducing steric hindrance or by changing the polarity and hydrogen-bonding capabilities of the ligand.

Effects of Cyclohexyl Ring Hydroxylation on Arylcyclohexylamine Potency

Similar to substitutions on the piperidine ring, hydroxylation of the cyclohexyl ring also significantly impacts pharmacological activity. Studies have demonstrated that the introduction of a hydroxyl group on the cyclohexyl ring decreases both the potency and efficacy of arylcyclohexylamines nih.gov. One study noted that the incorporation of a hydroxyl group on the cyclohexane ring alone was an inefficient strategy for enhancing analgesic properties in certain derivatives researchgate.net.

Research comparing the effects of hydroxylation at different locations on the PCP molecule found that hydroxylation on the cyclohexane ring (producing trans-4-phenyl-4-piperidinocyclohexanol, or t-PPC) leads to a more significant decrease in the rate of incorporation into hair from the blood when compared to hydroxylation on the piperidine ring (PCHP) nih.gov. This suggests a greater reduction in lipophilicity for cyclohexyl-hydroxylated metabolites, which likely translates to reduced potency at the central nervous system target nih.gov. The cyclohexyl moiety itself is considered an absolute requirement for producing the full spectrum of PCP-like activity nih.govnih.gov.

Significance of Aromatic Ring Modifications in Modulating Activity

The aromatic ring is another crucial site for modification that modulates the activity of arylcyclohexylamines. The size and electronic properties of this ring are determinants of PCP-like activity nih.gov.

Key findings on aromatic ring modifications include:

Ring Replacement: Replacing the phenyl ring with a bioisostere, such as a thienyl ring, has been shown to increase PCP-like activity nih.gov. In contrast, replacing the phenyl ring with a non-aromatic cyclohexyl ring results in a significant loss of activity.

Substitutions: The position of substituents on the aromatic ring is critical. In a series of ketamine ester analogues, substitutions at the 2- and 3-positions of the benzene ring generally resulted in more active compounds than substitutions at the 4-position mdpi.com.

Halogenation: The addition of a fluorine atom to the aromatic ring can significantly alter the compound's psychopharmacological effects mdpi.comnih.gov. For instance, fluorinated PCP derivatives have been shown to retain high binding affinity for the NMDA receptor mdpi.comnih.gov. In arylcycloheptylamines, a related class, a 3-fluoro substituent resulted in higher NMDA receptor affinity than a 4-fluoro substituent researchgate.net.

Examination of Stereospecificity in Arylcyclohexylamine Activity

Arylcyclohexylamine activity is often stereospecific, meaning that different stereoisomers (enantiomers or diastereomers) of the same compound can have markedly different potencies and pharmacological effects. This stereoselectivity arises because the receptors and enzymes they interact with are themselves chiral.

For example, the anesthetic ketamine, an arylcyclohexylamine, exists as two enantiomers. The S(+)-ketamine enantiomer has approximately four times the activity and four times the affinity for the PCP binding site of the NMDA receptor compared to the R(–)-ketamine enantiomer nih.govmdpi.com. Similarly, for the PCP analog 1-(1-phenylcyclohexyl)-3-methylpiperidine, the (+)-isomer was found to be more potent than its (–)-isomer umich.edu. The ability to stereospecifically displace radiolabeled PCP from its binding site with an enantiomeric pair of PCP analogs further confirms the stereoselective nature of this interaction nih.gov. This demonstrates that the three-dimensional conformation of the molecule is critical for optimal interaction with the receptor binding site nih.gov.

General Principles of Arylcyclohexylamine SAR Pertaining to Dissociative Effects

The dissociative effects of arylcyclohexylamines are primarily mediated through their action as non-competitive antagonists at the NMDA receptor nih.govresearchgate.nettaylorandfrancis.comunodc.org. These compounds bind to an allosteric site, commonly known as the PCP binding site, located within the ion channel of the NMDA receptor nih.govresearchgate.netnih.govnih.gov. By binding within the open channel, they physically block the flow of ions, thereby preventing receptor activation by the endogenous neurotransmitter glutamate (B1630785) researchgate.netnih.gov. This action is responsible for the characteristic dissociative anesthetic state, which has been described as a functional dissociation between the thalamocortical and limbic systems taylorandfrancis.com.

The fundamental structure required for this activity consists of the three key rings:

An Aryl Group (e.g., Phenyl): Essential for binding and potency. Modifications influence receptor affinity nih.gov.

A Cycloalkyl Group (typically Cyclohexyl): This group is considered essential for maintaining the correct conformation for high-affinity binding and is an absolute requirement for the full spectrum of PCP-like activity nih.govnih.govmdpi.com. Varying the size of this ring significantly reduces potency nih.govnih.gov.

An Amine Group (e.g., Piperidine): This group, which is protonated at physiological pH, is crucial for the molecule's interaction within the ion channel.

Structure-Activity Relationships (SAR) within the Broader Context of 4-Hydroxypiperidine-Based Receptor Ligands

The 4-hydroxypiperidine (B117109) moiety is a significant structural feature in a variety of receptor ligands, extending far beyond its presence in arylcyclohexylamine derivatives like this compound (PCHP). This scaffold is utilized in medicinal chemistry to target a range of receptors by providing a key interaction point, often a hydrogen bond donor/acceptor, which can enhance binding affinity and selectivity. The structure-activity relationships (SAR) of these compounds reveal how modifications to the core structure influence their pharmacological activity at different biological targets.

Hydroxylation Effects in Arylcyclohexylamines

PCHP is a primary, monohydroxylated metabolite of the N-methyl-D-aspartate (NMDA) receptor channel blocker, Phencyclidine (PCP). caymanchem.comwikipedia.org The introduction of a hydroxyl group onto the piperidine ring, as seen in PCHP, generally alters the parent compound's potency. Research on various hydroxylated derivatives of PCP has shown that this modification typically decreases activity in inhibiting [3H]PCP binding by a factor of 10 to 80. nih.gov For instance, PCHP is reported to have about one-third the potency of PCP in producing PCP-like discriminative stimuli in rats, indicating a reduction in its in vivo effects. caymanchem.comglpbio.com

Studies on a variety of arylcyclohexylamines have further elucidated these SAR principles. Substitution of hydroxyl groups on either the piperidine or cyclohexyl rings of PCP tends to decrease both the potency and efficacy of the compound. nih.gov This contrasts with substitutions like a thienyl ring for the phenyl ring, which can increase PCP-like activity, or replacing the piperidine with a pyrrolidine or morpholine ring, which tends to decrease potency. nih.gov The size of the cycloalkyl ring is also a critical determinant of activity; decreasing or increasing the ring size from the six carbons of cyclohexane generally leads to a decline in PCP-like effects. nih.gov

The table below summarizes the comparative binding affinities of PCP and its hydroxylated metabolite PCHP at the PCP binding site of the NMDA receptor.

| Compound | Receptor Target | Reported Activity/Potency |

|---|---|---|

| Phencyclidine (PCP) | NMDA Receptor (PCP Site) | Parent compound, baseline potency. |

| This compound (PCHP) | NMDA Receptor (PCP Site) | Reported to have one-third the potency of PCP in vivo. caymanchem.comglpbio.com Generally, hydroxylation decreases binding affinity by 10-80 fold. nih.gov |

The 4-Hydroxypiperidine Scaffold in Other Receptor Ligands

The utility of the 4-hydroxypiperidine structure is not confined to NMDA receptor antagonists. It serves as a versatile scaffold for ligands targeting various other receptors, demonstrating its importance in drug design.

Histamine H3 Receptor (H3R) Antagonists: In the development of H3R antagonists, the 4-hydroxypiperidine moiety has been a key structural element. SAR studies on this series found that substitutions on the aromatic ring can enhance antagonistic activity. nih.gov For example, replacing a flexible methylene chain with more rigid linkers like biphenyl or naphthalene was explored to increase structural rigidity and lipophilicity, which in turn influenced receptor affinity. nih.gov

CCR5 Receptor Antagonists: Optimization of high-throughput screening hits led to the discovery of a novel series of piperidine-based CCR5 antagonists. nih.gov A 4-hydroxypiperidine derivative served as a starting point for further SAR exploration, which ultimately led to the identification of a potent CCR5 antagonist with an IC50 of 11 nM. nih.gov

Sigma-1 (σ1) and Dopamine D4 (D4) Receptor Ligands: The 4-hydroxypiperidine scaffold has been characterized in the development of potent Sigma-1 (σ1) receptor modulators. chemrxiv.org Researchers have explored how SAR diverges between σ1 and Dopamine D4 receptors, noting that the basic nitrogen of the piperidine ring makes key interactions in the binding sites of both receptors. chemrxiv.org For instance, introducing an indazole moiety led to compounds with high potency and selectivity for the σ1 receptor over the D4 receptor. The trifluoromethyl indazole analog was identified as the most potent σ1 modulator in this particular study, with a Ki of 0.7 nM. chemrxiv.org

The following table presents examples of 4-hydroxypiperidine-based ligands and their activity at various receptor targets, illustrating the broad applicability of this chemical scaffold.

| Compound Class/Example | Receptor Target | Key SAR Findings/Activity |

|---|---|---|

| 4-Hydroxypiperidine-based H3R Antagonists (e.g., ADS003, ADS009) | Histamine H3 Receptor (H3R) | Potent antagonists; SAR showed that substitution at position 4 of the aromatic ring enhances activity. nih.gov |

| 4-Hydroxypiperidine Derivative 6k | CCR5 Receptor | Served as a starting point for optimization, leading to potent CCR5 antagonists (e.g., compound 10h, IC50 = 11 nM). nih.gov |

| Trifluoromethyl Indazole Analog 12c | Sigma-1 (σ1) Receptor | Highly potent and selective σ1 modulator (Ki = 0.7 nM) with excellent selectivity over the D4 receptor. chemrxiv.org |

Analytical Methodologies for Detection and Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of PCHP, providing insights into its atomic composition and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules like PCHP. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical shift (δ) indicates the electronic environment of a proton, while the splitting pattern reveals the number of neighboring protons.

Phenyl Group: The protons on the phenyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to their proximity and coupling with each other, they would likely present as a complex multiplet.

Cyclohexyl and Piperidine (B6355638) Rings: The protons on the saturated cyclohexyl and piperidine rings will resonate in the upfield region, generally between δ 1.0 and 3.5 ppm. The overlapping signals from these two rings would result in a series of complex multiplets. The protons on the carbons adjacent to the nitrogen atom in the piperidine ring and the carbon attached to the hydroxyl group would be expected to have chemical shifts in the more downfield portion of this range due to the deshielding effects of the heteroatoms.

Hydroxyl Proton: The proton of the hydroxyl group (-OH) would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

The splitting of these signals follows the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons. This leads to characteristic patterns such as doublets, triplets, and quartets, which are crucial for assigning specific protons to their positions in the molecule. sapub.org

The choice of solvent can significantly influence the chemical shifts in NMR spectra. nih.gov For PCHP, using different deuterated solvents such as chloroform-d (B32938) (CDCl₃) versus dimethyl sulfoxide-d₆ (DMSO-d₆) can cause shifts in the proton and carbon signals. nih.gov These solvent-induced shifts can be useful in resolving overlapping signals and confirming assignments.

Protonation of the tertiary amine in the piperidine ring, for instance by forming a hydrochloride salt, would have a pronounced effect on the NMR spectrum. nih.gov The protonation would lead to a significant downfield shift of the protons and carbons near the nitrogen atom due to the increased positive charge. This effect can be a valuable tool for confirming the presence and location of the basic nitrogen atom within the molecule. nih.gov

Infrared (IR) Spectroscopy for Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of PCHP is expected to show characteristic absorption bands corresponding to its key structural features.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl (-OH) group.

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) would correspond to the C-H bonds of the phenyl ring.

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would be due to the C-H bonds of the cyclohexyl and piperidine rings.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl ring.

C-O Stretch: An absorption band in the 1000-1260 cm⁻¹ range would indicate the presence of the carbon-oxygen single bond of the hydroxyl group.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating PCHP from other compounds, including its parent drug PCP and other metabolites, and for its quantification in various samples. mdpi.com

Gas Chromatography (GC) with Considerations for Compound Degradation

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a widely used and powerful technique for the analysis of PCP and its metabolites. mdpi.com The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

A significant consideration when using GC for the analysis of arylcyclohexylamines is the potential for thermal degradation in the hot injection port. nih.gov Studies on methoxy-substituted PCP analogues have shown that these compounds can undergo degradation, particularly when analyzed as their hydrochloride salts. nih.gov This degradation can lead to the formation of the corresponding 1-phenylcyclohex-1-ene nucleus through the elimination of the piperidine moiety. nih.gov

High-Performance Liquid Chromatography (HPLC) for Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in forensic toxicology for the separation of non-volatile and thermally sensitive compounds like PCHP. researchgate.netgmi-inc.com This method allows for the analysis of such substances under mild conditions, often without the need for chemical derivatization. researchgate.net The versatility and precision of HPLC make it indispensable for analyzing complex mixtures, such as those found in biological samples. gmi-inc.comsolubilityofthings.com

In the context of biopharmaceutical analysis, advancements in HPLC technology, such as bio-inert systems with modified hardware surfaces, have significantly improved the resolution and recovery of analytes susceptible to adsorption on standard stainless-steel components. lcms.cz This is particularly relevant for compounds like PCHP, which possess functional groups that can interact with metallic surfaces, potentially leading to lower recovery and reproducibility. lcms.cz The ability of HPLC to handle complex biological matrices and detect substances at low concentrations makes it a vital tool in toxicological analysis. solubilityofthings.comscioninstruments.com

A study on the simultaneous determination of PCP and its major metabolites utilized HPLC for their separation in biological samples. wikipedia.org Furthermore, HPLC is frequently coupled with other detection methods, like mass spectrometry, to enhance specificity and sensitivity. solubilityofthings.com

Key Features of HPLC in PCHP Analysis:

| Feature | Description |

| Separation Principle | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. |

| Applicability | Ideal for non-volatile and thermally unstable compounds like PCHP. researchgate.net |

| Sensitivity | Capable of detecting trace amounts of substances in complex matrices. gmi-inc.comsolubilityofthings.com |

| Versatility | Can be coupled with various detectors for enhanced identification and quantification. solubilityofthings.com |

Liquid Chromatography-Multi-stage Mass Spectrometry (LC-MSn) and High-Resolution Mass Spectrometry (LC-HR-MS/MS)

The coupling of liquid chromatography with mass spectrometry, particularly multi-stage (MSn) and high-resolution mass spectrometry (HR-MS/MS), provides a powerful platform for the definitive identification and quantification of PCHP. nih.govnih.govnih.gov

LC-MSn allows for sequential fragmentation of ions, which provides detailed structural information about the analyte. nih.govnih.gov This technique is instrumental in distinguishing between isomeric compounds, which is often a challenge in forensic analysis. researchgate.net For instance, a method developed for the analysis of plant-derived compounds utilized an LC-MS/MS platform for detailed structural annotation. chromatographyonline.com

LC-HR-MS/MS offers high mass accuracy, enabling the determination of the elemental composition of an unknown compound with high confidence. nih.govnih.govresearchgate.net This is particularly useful in identifying novel metabolites or designer drugs where reference standards may not be available. nih.govnih.gov The high resolving power of these instruments provides essential data for reliable annotation and accurate quantification of metabolites in complex biological samples. researchgate.net In clinical toxicology, LC-HR/MS has proven effective for the comprehensive screening of a wide range of substances in blood and other matrices. nih.govresearchgate.net

A study on the characterization of PCP analogues employed liquid chromatography electrospray hybrid triple-quadrupole linear ion trap tandem mass spectrometry to differentiate between isomers. nih.gov This highlights the capability of advanced LC-MS techniques to provide detailed structural elucidation.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a fundamental technique for the structural elucidation and identification of compounds by measuring the mass-to-charge ratio of ionized molecules. nih.gov

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize and fragment molecules. youtube.comyoutube.com This process generates a reproducible fragmentation pattern, often referred to as a chemical "fingerprint," which can be compared to spectral libraries for compound identification. youtube.com

While highly effective for generating fragments useful for identification, the high energy of EI can sometimes lead to extensive fragmentation where the molecular ion is not observed, making it difficult to determine the original mass of the molecule. youtube.comyoutube.com EI-MS is commonly used in conjunction with gas chromatography (GC-MS) for the analysis of volatile compounds. nih.gov The fragmentation pathways of compounds under EI conditions provide valuable structural information. nih.gov

Electrospray Ionization (ESI) is a "soft" ionization technique that is well-suited for analyzing less volatile and thermally labile molecules, such as PCHP and its conjugates. nih.gov ESI-MS/MS is a powerful tool for quantitative analysis due to its high sensitivity and specificity. nih.govrsc.org

This technique involves the generation of ions from a liquid solution, which are then introduced into the mass spectrometer. nih.gov In tandem mass spectrometry (MS/MS), a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices. researchgate.net

ESI-MS/MS has been successfully applied to the quantitative analysis of various compounds in biological samples, including drug metabolites. nih.govresearchgate.net For instance, a method for the quantitative analysis of a PCP analog in postmortem blood utilized ESI-MS/MS. researchgate.net The technique's ability to provide both qualitative and quantitative information makes it invaluable in forensic and research settings.

Immunoassay Cross-Reactivity in Metabolite Detection

Immunoassays are widely used as a preliminary screening method for detecting drugs of abuse due to their speed and cost-effectiveness. medicalnewstoday.comiehp.org These tests utilize antibodies that bind to a specific drug or drug class. medicalnewstoday.comaverhealth.com However, a significant limitation of immunoassays is the potential for cross-reactivity. ohsu.edunih.gov

Cross-reactivity occurs when a substance structurally similar to the target drug binds to the antibody, leading to a false-positive result. averhealth.comohsu.edu Since PCHP is a metabolite of PCP, it is possible that some PCP immunoassays may cross-react with PCHP, although the extent of this cross-reactivity can vary depending on the specific assay and the concentration of the metabolite. wikipedia.org

It is a well-established principle that positive immunoassay results should be considered presumptive and require confirmation by a more specific method, such as GC-MS or LC-MS/MS. medicalnewstoday.comumich.edunih.govhugheylab.org A variety of medications have been reported to cause false-positive results on PCP immunoassays, highlighting the importance of confirmatory testing. nih.govnih.gov

Factors Influencing Immunoassay Cross-Reactivity:

| Factor | Influence |

| Structural Similarity | Compounds with structures similar to the target analyte are more likely to cross-react. averhealth.comohsu.edu |

| Antibody Specificity | The specificity of the antibody used in the assay determines its susceptibility to cross-reactivity. |

| Analyte Concentration | High concentrations of a cross-reacting substance can be more likely to produce a false positive. ohsu.edu |

| Assay Manufacturer | Different manufacturers' assays can have varying degrees of cross-reactivity. ohsu.edu |

Applications in Research and Forensic Analysis

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine is categorized as an analytical reference standard and is intended for use in research and forensic applications. caymanchem.comglpbio.com Its primary relevance stems from its status as a major monohydroxylated metabolite of PCP. caymanchem.comwikipedia.org

In forensic analysis , the detection of PCHP in biological samples such as hair, urine, and saliva serves as a confirmation of PCP use. caymanchem.comwikipedia.org The development of analytical methods for its detection is crucial for forensic laboratories investigating cases of drug use. nih.govnih.gov The presence of PCHP can be particularly useful in hair analysis to establish a history of PCP exposure. caymanchem.com

In research , PCHP is used as a tool to study the metabolism and pharmacology of PCP and its analogs. nih.gov Studies have investigated the binding affinities of PCHP and other hydroxylated PCP derivatives to various receptors in the brain, providing insights into their neuropharmacological profiles. nih.gov This research contributes to a better understanding of the structure-activity relationships of arylcyclohexylamines. nih.gov

Detection in Biological Matrices, including Hair Samples

The detection and characterization of this compound (PCHP), a primary metabolite of phencyclidine (PCP), in biological matrices is crucial for forensic toxicology and research. caymanchem.comwikipedia.org Analytical methodologies have been developed to identify PCHP in various biological samples, including urine, plasma, saliva, stool, and sweat. wikipedia.orgresearchgate.netmdpi.com Hair analysis, in particular, has gained prominence as it provides a longer detection window, offering insights into chronic substance use. nih.govnih.govnih.gov

The primary analytical techniques employed for the detection of PCHP are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comcansfordlabs.co.ukmedchemexpress.com These methods offer high sensitivity and specificity, which are essential for distinguishing the analyte from other compounds and matrix interferences. mdpi.comnih.gov

For hair analysis, sample preparation is a critical first step to ensure accurate results. A typical procedure involves washing the hair sample to eliminate external contaminants. nih.govoup.com Following the wash, the compound must be extracted from the hair matrix. Research has compared several extraction methods, including the use of methanol-5N HCl (20:1), 10% HCl, and 2N sodium hydroxide (B78521) digestion. nih.govoup.com Studies have shown that the methanol-5N HCl method provides superior extraction efficiency for PCHP and other PCP metabolites compared to the other techniques. nih.govoup.com

After extraction, the sample extract is purified, often using solid-phase extraction (SPE) procedures like Bond Elut Certify, to remove interfering substances. nih.govoup.com For GC-MS analysis, a derivatization step is often necessary to improve the volatility and thermal stability of the analyte. nih.govnih.gov A common derivatizing agent used is N,O-bis(trimethylsilyl)acetamide (BSA). nih.govoup.com The derivatized sample is then introduced into the GC-MS system for separation and identification. mdpi.comoup.com Quantification is typically achieved by using deuterated internal standards, such as PCHP-d5, to construct a calibration curve. oup.comoup.com

Research has successfully demonstrated the simultaneous detection of PCP and its metabolites, including PCHP and trans-1-(1-phenyl-4-hydroxycyclohexyl)-4'-hydroxypiperidine (t-PCPdiol), in human hair. nih.govoup.com The presence of these metabolites is definitive evidence of active PCP use, as it rules out the possibility of external contamination of the hair. nih.govoup.com

The table below summarizes the findings from a key study on the detection of PCHP in human hair samples.

| Parameter | Finding |

| Analyte | This compound (PCHP) |

| Matrix | Human Hair |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Extraction Method | Methanol-5N HCl (20:1) |

| Purification | Bond Elut Certify Solid-Phase Extraction |

| Derivatization | N,O-bis-trimethylsilyl acetamide |

| Limit of Quantitation (LOQ) | 0.02 ng/mg of hair oup.com |

| Concentration Range in Users | 0.02 - 0.12 ng/mg nih.govoup.com |

| Coefficient of Variation (at 0.2 ng/mg) | 6.09% nih.govoup.com |

The following table provides a detailed overview of the analytical methodologies used for PCHP detection.

| Methodology | Sample Preparation | Instrumentation | Key Parameters |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Hair washing (e.g., 0.1% sodium dodecyl sulfate), extraction with methanol-5N HCl (20:1), solid-phase extraction (SPE) purification, and derivatization with BSA. nih.govoup.comnih.gov | Gas Chromatograph coupled to a Mass Spectrometer. | Use of deuterated internal standards (PCHP-d5), selected ion monitoring (SIM) for quantification. Selected ions for trimethylsilyl (B98337) (TMS) derivatized PCHP include m/z 172, 288, and 331. nih.govoup.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Hair is washed, disintegrated chemically or mechanically, and purified via solid-phase extraction. cansfordlabs.co.uk | Liquid Chromatograph coupled to a Tandem Mass Spectrometer. | LC separates the compounds, and MS/MS provides highly specific and sensitive detection and quantification. nih.govcansfordlabs.co.uk |

Studies in animal models have also contributed to the understanding of PCHP detection in hair. Research on rats administered PCP demonstrated the successful simultaneous detection of PCP and its metabolites, PCHP and 4-phenyl-4-piperidino-cyclohexanol (PPC), in newly grown hair using a GC-MS method. nih.govoup.com These findings further support hair analysis as a valuable tool for confirming past PCP exposure. oup.com

Computational and in Silico Studies

Molecular Modeling Approaches to Receptor Ligand Interactions

Molecular modeling is a cornerstone of computational drug research, enabling the visualization and analysis of how a ligand, such as PCHP, interacts with its receptor at an atomic level. For PCHP, the primary receptor of interest is the N-methyl-D-aspartate (NMDA) receptor, a target it shares with its parent compound, PCP.

Research employing computer-assisted molecular modeling has been instrumental in defining the binding sites for PCP and related compounds. These models suggest that the interaction is not static but a dynamic process involving specific structural features of the ligand. The binding of arylcyclohexylamines, including PCP and by extension PCHP, to the NMDA receptor channel is thought to involve key pharmacophoric elements: an aromatic ring, a cyclohexyl ring, and a protonatable amine group. The three-dimensional arrangement of these groups is critical for effective binding within the receptor's ion channel.

Molecular modeling studies on PCP analogs have helped to construct hypothetical receptor models. These models delineate the spatial and energetic requirements for ligand binding. For instance, the position of the nitrogen atom and the orientation of its lone pair of electrons are predicted to be crucial for the interaction with the receptor. While specific molecular modeling studies focusing exclusively on PCHP are not extensively documented, the well-established models for PCP provide a solid foundation for understanding PCHP's interactions. The introduction of a hydroxyl group at the 4-position of the piperidine (B6355638) ring in PCHP is a key structural modification from PCP. Molecular modeling can predict that this hydroxyl group may form additional hydrogen bonds with amino acid residues within the NMDA receptor's binding site, potentially altering the binding affinity and kinetics compared to PCP.

Quantitative Structure-Activity Relationship (QSAR) Investigations

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are powerful tools for predicting the biological activity of novel or uncharacterized compounds based on their structural features. For arylcyclohexylamines, QSAR studies have been employed to predict their binding affinities for the PCP binding site on the NMDA receptor. These models often use a variety of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties.

While specific QSAR models developed exclusively for PCHP are not widely published, studies on a series of PCP analogs have provided valuable insights. These studies have shown that factors such as the size and electronics of the aromatic ring, and substitutions on the piperidine and cyclohexyl rings, can significantly influence binding affinity. For example, substitutions that alter the lipophilicity or steric profile of the molecule can either enhance or diminish its ability to bind to the receptor.

Table 1: Representative QSAR Data for PCP Analogs and Predicted Impact on PCHP

| Compound/Modification | Key Structural Feature | Observed/Predicted Impact on NMDA Receptor Binding Affinity |

| Phencyclidine (PCP) | Parent Compound | High Affinity |

| PCP Analog (Thienyl variant) | Replacement of phenyl with thienyl ring | Increased Affinity |

| PCP Analog (Pyrrolidine variant) | Replacement of piperidine with pyrrolidine (B122466) ring | Decreased Affinity |

| 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP) | Addition of 4-hydroxy group to piperidine ring | The impact is complex and likely involves a trade-off between decreased lipophilicity and the potential for new hydrogen bond formation. Specific predictive models would be needed for a precise estimation. |

This table is illustrative and based on general findings from QSAR studies on PCP analogs. The predicted impact on PCHP is a qualitative assessment based on chemical principles.

QSAR studies, in conjunction with molecular modeling, provide a dynamic view of how structural changes in a ligand can affect its interaction with a receptor. For the arylcyclohexylamine class of compounds, these studies have revealed that the flexibility of the cyclohexyl ring and the orientation of the aromatic ring are important for achieving an optimal fit within the binding site.

The introduction of the hydroxyl group in PCHP is a significant structural modification. This modification can influence the ligand-receptor binding dynamics in several ways:

Conformational Restriction: The hydroxyl group may introduce a degree of conformational rigidity to the piperidine ring, which could affect how the molecule orients itself within the binding pocket.

Altered Solvation/Desolvation: The polar hydroxyl group will alter the solvation properties of the molecule. The energy required to desolvate the ligand before it enters the less polar environment of the binding site will be different from that of PCP.

New Interaction Points: As previously mentioned, the hydroxyl group provides a new potential site for hydrogen bonding with the receptor. This could lead to a different binding orientation or a stronger interaction with specific amino acid residues.

Preclinical Pharmacodynamics and Research Applications

Evaluation of Discriminative Stimulus Properties in Preclinical Animal Models

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP) has been evaluated in preclinical animal models to understand its subjective effects, particularly in relation to its parent compound, phencyclidine (PCP). These studies utilize a drug discrimination paradigm, where animals are trained to distinguish between the effects of a specific drug and a saline control.

Comparative Potency Analysis Relative to Phencyclidine (PCP)

In drug discrimination studies, PCHP has been shown to produce stimulus effects that are similar to those of PCP. bertin-bioreagent.comcaymanchem.com However, its potency is significantly lower. Research in rats has indicated that PCHP is approximately one-third as potent as PCP in producing these discriminative stimuli. bertin-bioreagent.comcaymanchem.com This means that a higher dose of PCHP is required to elicit the same behavioral response as a given dose of PCP. The potency of PCP analogs in substituting for PCP in these behavioral tasks has been found to correlate with their ability to inhibit the specific binding of radiolabeled PCP in the brain, particularly in regions like the hippocampus. nih.gov Generally, hydroxylation of PCP on the cyclohexyl or piperidine (B6355638) moieties tends to decrease its activity in inhibiting PCP binding by a factor of 10 to 80. nih.gov

Cross-Species Consistency in Discriminative Stimulus Effects (e.g., rats, pigeons)

While direct comparative studies on the cross-species consistency of PCHP's discriminative stimulus effects are not extensively detailed in the provided results, the general principles of PCP-like discriminative stimuli have been established across different species, including rats and pigeons. nih.gov For instance, studies with pigeons have demonstrated that they can be trained to discriminate PCP from saline, and this discrimination can be used to evaluate the effects of other compounds. nih.gov Given that PCHP is a metabolite of PCP and shares structural similarities, it is plausible that its discriminative stimulus effects would show a degree of consistency across different animal models commonly used in pharmacological research.

Significance of this compound as an Active Metabolite in Pharmacological Studies

PCHP is a primary, monohydroxylated metabolite of PCP. bertin-bioreagent.comcaymanchem.comwikipedia.org Following administration, PCP is metabolized in the liver, primarily through oxidative hydroxylation, into several compounds, including PCHP. wikipedia.orgnih.gov This metabolic conversion is significant for several reasons. The presence of PCHP in biological samples such as hair, urine, stool, sweat, and saliva serves as a reliable indicator of PCP use. wikipedia.org

Utility as an Analytical Reference Standard in Forensic and Research Laboratories

Due to its role as a key metabolite of PCP, this compound is crucial as an analytical reference standard in forensic and research settings. bertin-bioreagent.comcaymanchem.com Its availability allows for the accurate identification and quantification of this metabolite in biological samples, which is essential for confirming PCP exposure. wikipedia.org Forensic laboratories rely on such standards for developing and validating analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in toxicological analyses. nih.govresearchgate.net The use of a certified reference standard ensures the reliability and accuracy of test results in criminal investigations, clinical toxicology, and research studies.

Contribution to the Understanding of NMDA Receptor Channel Blocker Mechanisms